1-(4-Bromophenyl)-2-propanol-d6
Description
1-(4-Bromophenyl)-2-propanol-d6 is a deuterated analog of 1-(4-bromophenyl)-2-propanol, where six hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in pharmacokinetic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry by reducing metabolic degradation rates and improving signal resolution . The compound features a brominated phenyl ring attached to a propanol backbone, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C₉H₅D₆BrO |
|---|---|
Molecular Weight |
221.12 |
Synonyms |
p-Bromo-α-methylphenethyl Alcohol-d6; 4-Bromo-α-methylbenzeneethanol-d6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Structural Analogues
(a) 1-(4-Bromophenyl)cyclopropanol (CAS RN: 109240-30-4)
- Structure: Contains a cyclopropane ring fused to the propanol chain, introducing ring strain and altering reactivity.
- Key Differences: The cyclopropane ring increases steric hindrance and reduces conformational flexibility compared to the linear propanol chain in the target compound. This structural rigidity may enhance binding specificity in enzyme inhibition studies .
- Applications : Used in catalytic asymmetric synthesis and as a precursor for strained hydrocarbon derivatives.
(b) 2-(4-Bromophenyl)-2-methylpropan-1-ol (CAS RN: 32454-37-8)
- Structure: Features a branched methyl group on the propanol chain, increasing hydrophobicity.
- Key Differences: The methyl substitution raises the LogP value (predicted: ~2.8 vs. ~2.3 for linear propanol analogs), improving membrane permeability but reducing solubility in aqueous media .
- Applications : Explored in polymer chemistry and as a chiral building block for pharmaceuticals.
(c) 1-(4-Bromophenyl)cyclopropane-1-carbonitrile (Apollo Scientific)
- Structure : Replaces the hydroxyl group (-OH) with a nitrile (-CN), drastically altering electronic properties.
- Key Differences: The nitrile group enhances electrophilicity, making it reactive in nucleophilic additions. Unlike propanol derivatives, this compound is less suited for hydrogen-bonding interactions in biological systems .
- Applications : Intermediate in agrochemical synthesis and metal-organic frameworks (MOFs).
Pharmacological and Kinetic Analogues
(a) T40 Derivatives (e.g., 1-(4-Bromophenyl)-10-(hydroxymethyl)-8-(4-phenylpyridin-2-yl)-9,10-dihydrophenanthren-4-ol)
- Structure : A polycyclic derivative with a bromophenyl group and extended aromatic system.
- Key Differences : The extended conjugation and fused rings enhance π-π stacking interactions, improving binding to viral proteases like SARS-CoV-2 3CLpro. However, the larger molecular weight (~450 g/mol vs. ~233 g/mol for the target compound) limits bioavailability .
- Applications : Investigated as antiviral agents with predicted IC₅₀ values <100 nM in computational models .
Data Table: Comparative Properties of Key Compounds
| Compound Name | Molecular Weight (g/mol) | Functional Groups | LogP (Predicted) | Key Applications |
|---|---|---|---|---|
| 1-(4-Bromophenyl)-2-propanol-d6 | ~239.06 | -OH, -Br, -CD₃ | ~2.3 | Isotopic tracing, NMR studies |
| 1-(4-Bromophenyl)cyclopropanol | 213.07 | -OH, -Br, cyclopropane | ~2.5 | Asymmetric synthesis |
| 2-(4-Bromophenyl)-2-methylpropan-1-ol | 229.11 | -OH, -Br, -CH(CH₃)₂ | ~2.8 | Polymer chemistry |
| T40 Derivative | ~450.40 | -OH, -Br, pyridinyl, phenanthrene | ~4.1 | Antiviral drug development |
Research Findings and Practical Implications
- Deuterium Effects: The deuteration in 1-(4-Bromophenyl)-2-propanol-d6 is expected to slow hepatic metabolism by up to 5–10× compared to non-deuterated analogs, as observed in related deuterated alcohols . This property is critical for in vivo tracer studies.
- Synthetic Challenges: Cyclopropane derivatives (e.g., 1-(4-Bromophenyl)cyclopropanol) require specialized catalysts (e.g., Rh₂(OAc)₄) for enantioselective synthesis, whereas linear propanols are more straightforward to prepare via Grignard reactions .
- Biological Activity : Bromophenyl-containing alcohols generally exhibit moderate antimicrobial activity, but their efficacy is highly structure-dependent. For instance, T40 derivatives show promise against viral targets, while smaller analogs like 2-(4-Bromophenyl)-2-methylpropan-1-ol are inactive in such assays .
Notes
- Isotopic Purity: Deuterated compounds like 1-(4-Bromophenyl)-2-propanol-d6 require rigorous purification to achieve >98% isotopic enrichment, as impurities can skew metabolic or spectroscopic data .
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